1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Catalog No.
S13462510
CAS No.
M.F
C16H21NO4
M. Wt
291.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dica...

Product Name

1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

IUPAC Name

1-O-benzyl 3-O-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3/t16-/m1/s1

InChI Key

OBQNDANRDMXAIE-MRXNPFEDSA-N

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC

1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate is a chemical compound characterized by its unique piperidine structure, which includes two carboxylate functional groups and a benzyl substituent. Its molecular formula is C16H21NO4, and it features a six-membered ring with one nitrogen atom, making it a derivative of piperidine. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural properties that facilitate various

, including:

  • Oxidation: Can be oxidized to form N-oxides.
  • Reduction: Reduction processes can remove protecting groups, yielding free amines.
  • Substitution: Nucleophilic substitution can occur at the ester or amine sites, leading to various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride or potassium carbonate for substitution reactions .

1-Benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate exhibits significant biological activity, particularly as an intermediate in the synthesis of biologically active compounds. Its derivatives have been studied for their potential as enzyme inhibitors and receptor ligands, particularly in the context of central nervous system targets. The compound's ability to interact with various biological pathways makes it a valuable candidate for further pharmacological exploration .

The synthesis of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate typically involves multi-step processes. A common method begins with the reaction of 3-methylpiperidine with benzyl chloroformate in the presence of a base like sodium hydroxide. This forms a Cbz-protected intermediate, which is then reacted with methyl chloroformate to yield the final product. Industrial methods often optimize these conditions for yield and purity through purification steps such as recrystallization or chromatography .

This compound serves multiple roles in various fields:

  • Organic Synthesis: Acts as a building block for complex organic molecules.
  • Pharmaceutical Research: Used in developing drugs targeting the central nervous system.
  • Fine Chemicals Production: Functions as a precursor in synthesizing agrochemicals and other fine chemicals .

Studies on the interactions of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate with biological systems have shown its potential as a prodrug. Upon metabolic cleavage of the ester bond, it releases active amines that can interact with specific enzymes or receptors in the body. This mechanism underlines its relevance in drug design and development .

Several compounds share structural similarities with 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 1-Cbz-3-methylpiperidine-3-carboxylateC16H21NO4Contains a carbamate group; used as an intermediate in synthesis.
1-Benzyl 6-methylpiperidine-1,3-dicarboxylateC16H21NO4Features a different methyl substitution; explored for similar biological activities.
1-Boc-3-methylpiperidine-1-carboxylic acidC12H21NO4Contains a Boc protecting group; used in peptide synthesis.

The uniqueness of 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate lies in its specific arrangement of substituents and functional groups that enhance its reactivity and biological compatibility compared to its analogs .

The systematic IUPAC name for this compound, 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate, reflects its bifunctional ester groups and stereochemical configuration at the third carbon of the piperidine ring. The (3R) designation indicates the absolute configuration of the chiral center, a critical feature for its enantioselective applications. The molecular formula, C₁₆H₂₁NO₄, and molecular weight of 291.34 g/mol are consistent with its dicarboxylate structure.

The CAS registry number 2200552-17-4 uniquely identifies this compound in chemical databases, while its SMILES notation (COC(=O)[C@]1(C)CCCN(C1)C(=O)OCc1ccccc1) encodes the spatial arrangement of atoms, including the benzyl and methyl ester substituents. The presence of two ester groups at the 1- and 3-positions of the piperidine ring distinguishes it from simpler derivatives, such as 1-benzyl-3-methyl-4-piperidinone, which lacks the dicarboxylate functionality.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been integral to organic chemistry since their isolation from black pepper alkaloids in the 19th century. The hydrogenation of pyridine to piperidine, first reported by Thomas Anderson and Auguste Cahours, laid the groundwork for synthesizing substituted piperidines. Early studies focused on monofunctional derivatives, but the development of protecting group strategies in the late 20th century enabled the synthesis of multifunctional analogs like 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate.

The introduction of benzyl and methyl ester groups in this compound reflects advancements in selective protection-deprotection techniques. For example, the use of tert-butyl dicarbonyl protective groups in related piperidine dicarboxylates demonstrated the feasibility of achieving high stereochemical control during synthesis. These methodologies directly influenced the design of the title compound, enabling its application in asymmetric catalysis.

Significance in Asymmetric Synthesis

Asymmetric synthesis relies on chiral auxiliaries and catalysts to produce enantiomerically enriched compounds. The (3R)-configured methyl group in 1-benzyl 3-methyl (3R)-3-methylpiperidine-1,3-dicarboxylate serves as a stereochemical anchor, guiding the formation of desired stereoisomers in subsequent reactions. For instance, baker’s yeast-mediated reductions of analogous 3-oxo-piperidine dicarboxylates yield hydroxy derivatives with >99% diastereomeric excess (d.e.) and 87% enantiomeric excess (e.e.).

The compound’s dicarboxylate groups enhance its versatility. The benzyl ester at the 1-position can be selectively hydrolyzed under mild acidic conditions, while the methyl ester at the 3-position remains intact, allowing sequential functionalization. This property is exploited in multistep syntheses of bioactive molecules, where the piperidine core acts as a conformational constraint to improve target binding affinity.

Recent applications include its use as a precursor to quinuclidinol derivatives, which are key intermediates in anticholinergic drugs. The ability to introduce substituents at both nitrogen and carbon centers without racemization underscores its value in medicinal chemistry. Comparative studies with non-chiral analogs, such as 1-benzyl-3-methyl-4-piperidinone, highlight the superior enantioselectivity achieved with this compound in catalytic hydrogenations and alkylation reactions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

291.14705815 g/mol

Monoisotopic Mass

291.14705815 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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